2-(5-Ethoxyoxolan-3-yl)ethanol
Description
2-(5-Ethoxyoxolan-3-yl)ethanol is a glycol ether derivative characterized by an ethanol moiety attached to a 3-position of a 5-ethoxy-substituted oxolane (tetrahydrofuran) ring. Glycol ethers like this are commonly used as solvents, stabilizers, or intermediates in pharmaceuticals and industrial applications due to their amphiphilic nature and tunable solubility .
Properties
CAS No. |
197591-22-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(5-ethoxyoxolan-3-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-2-10-8-5-7(3-4-9)6-11-8/h7-9H,2-6H2,1H3 |
InChI Key |
GFNCDXCDNVBBAT-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CO1)CCO |
Canonical SMILES |
CCOC1CC(CO1)CCO |
Synonyms |
3-Furanethanol,5-ethoxytetrahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Enzyme Inhibition Studies
highlights tyrosol derivatives with ethanol backbones and varying substituents (e.g., hydroxyl, methoxy, or methyl groups on aromatic rings). For example:
- Tyrosol (2-(4-hydroxyphenyl)ethanol): Exhibits 45–60% mushroom tyrosinase inhibition at 1 mM, influenced by para-hydroxyl group positioning .
- 2-(3-Hydroxyphenyl)ethanol: Shows lower inhibition (~30%), indicating meta-substitution reduces activity compared to para-substituted analogs .
Comparison with 2-(5-Ethoxyoxolan-3-yl)ethanol:
- Cyclic ethers like oxolane may enhance metabolic stability compared to phenolic ethers, which are prone to oxidation.
Table 1: Tyrosol Analogs and Enzyme Inhibition Rates
| Compound | Substituent Position | Inhibition Rate (%) |
|---|---|---|
| Tyrosol | 4-hydroxyphenyl | 45–60 |
| 2-(3-Hydroxyphenyl)ethanol | 3-hydroxyphenyl | ~30 |
| This compound | 5-ethoxyoxolan | Data not available |
Glycol Ethers: Toxicity and Regulatory Profiles
discusses 2-(2-ethoxyethoxy)ethanol (DEGEE), a linear glycol ether with two ethoxy groups. Key findings:
- Toxicity: DEGEE requires strict handling protocols to avoid dermal/ocular contact and inhalation. Workplace exposure limits are regulated under EU CLP (No. 1272/2008) .
- Applications : Used in industrial coatings and cleaners due to moderate volatility and water solubility.
Comparison with this compound:
- However, cyclic ethers may exhibit higher lipophilicity, increasing dermal absorption risks.
Ethanol Derivatives with Bulky Substituents
and describe 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), a nonionic surfactant with a branched alkylphenol group. Properties include:
- Hydrophobicity: The tetramethylbutylphenoxy group enhances lipid solubility, making it suitable for emulsifiers .
- Regulatory Status : Listed in EPA databases with stringent handling guidelines due to persistence in aquatic environments .
Comparison with this compound:
- The oxolane ring provides a smaller steric profile than tetramethylbutylphenoxy groups, likely improving biodegradability but reducing surfactant efficacy.
Table 2: Key Properties of Ethanol Derivatives
| Compound | Key Feature | Volatility | Applications |
|---|---|---|---|
| This compound | Cyclic ether | Low | Solvent, intermediate |
| 2-(2-Ethoxyethoxy)ethanol (DEGEE) | Linear glycol ether | Moderate | Industrial coatings |
| 2-(2-[4-(1,1,3,3-TMB)phenoxy]ethoxy)ethanol | Branched alkylphenol | Low | Surfactant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
